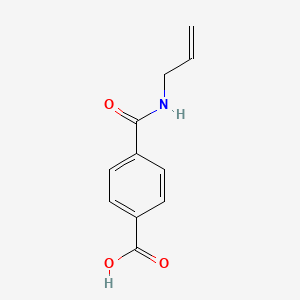

4-(Allylcarbamoyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Allylcarbamoyl)benzoic acid is a derivative of benzoic acid, which is an organic compound described by the chemical formula C6H5COOH . It consists of a carboxyl group attached to a benzene ring . The term ‘benzoate’ refers to the esters and salts of C6H5COOH .

Synthesis Analysis

The synthesis of benzoic acid derivatives involves various methods. For instance, benzoic acid can be synthesized through the partial oxidation of toluene with oxygen, catalyzed by manganese or cobalt naphthenates . Another method involves reacting tri-chlorotoluene with calcium hydroxide in the presence of water, and treating the calcium benzoate product with hydrochloric acid . A study has reported the synthesis of benzoate compounds using 4-aminobenzoic acid as a starting material . The process involved three steps: alkylation, esterification, and alkylation .Chemical Reactions Analysis

Benzoic acid, the parent compound of 4-(Allylcarbamoyl)benzoic acid, can undergo various chemical reactions. For example, it can undergo an acid-base reaction, converting some compounds from neutral to ionic forms . Another study reported the reaction of benzoic acid with hydroxyl radicals in both gas and aqueous phases .Physical And Chemical Properties Analysis

Benzoic acid, the parent compound of 4-(Allylcarbamoyl)benzoic acid, is a colorless crystalline solid . It has a faintly pleasant odor due to the presence of the aromatic ring . At a temperature of 130 °C, the density of this compound reduces to 1.075 grams per cubic centimeter . It is soluble in water, and the solubility at 25 °C and 100 °C is 3.44 g/L and 56.31 g/L respectively .科学的研究の応用

Analytical Chemistry Applications

- Detection and Analysis of Benzoic Acid Derivatives : Benzoic acid and its derivatives, including 4-(Allylcarbamoyl)benzoic acid, are widely analyzed in food, environmental, and pharmaceutical contexts due to their widespread use as preservatives and intermediates. Techniques such as surface-enhanced Raman scattering coupled with microextraction methods have been applied for the rapid detection of benzoic acid in carbonated beverages, showcasing the importance of analytical methods in ensuring food safety and compliance with regulations (Cai et al., 2018).

Materials Science Applications

- Polymer-Rare Earth Complexes : Research into the preparation, structure, and fluorescence emission of polymer-rare earth complexes, utilizing aryl carboxylic acid-functionalized polystyrene and Tb(III) ion, has demonstrated the potential of benzoic acid derivatives in the development of novel materials with enhanced optical properties (Gao et al., 2012).

Environmental Studies

- Oxidation and Degradation Studies : The electrochemical oxidation of benzoic acid at boron-doped diamond electrodes has been studied, providing insights into the potential environmental impact and degradation pathways of benzoic acid derivatives in water treatment processes (Montilla et al., 2002).

- Photocatalytic Degradation : The photocatalytic degradation of benzoic acid in water over TiO2 suspensions highlights the role of advanced oxidation processes in mitigating the environmental impact of organic pollutants, including benzoic acid derivatives (Velegraki & Mantzavinos, 2008).

作用機序

Target of Action

It is structurally similar to benzoic acid, which is known to have antimicrobial properties . Benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Mode of Action

Based on its structural similarity to benzoic acid and aminosalicylic acid, it may inhibit folic acid synthesis . The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

Benzoic acid derivatives are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of the shikimate and phenylpropanoid pathway .

Pharmacokinetics

Based on its structural similarity to aminosalicylic acid, it may have a short serum half-life of one hour for the free drug . The two major considerations in the clinical pharmacology of aminosalicylic acid are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug .

Result of Action

Based on its structural similarity to benzoic acid, it may have antimicrobial properties .

Action Environment

The action, efficacy, and stability of 4-(Allylcarbamoyl)benzoic acid may be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, which in turn could influence its absorption and distribution within the body .

Safety and Hazards

将来の方向性

There are several potential future directions for the study and application of benzoic acid and its derivatives. For instance, 4-Hydroxybenzoic acid has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Another study found that biochar addition into the soil can reduce the generation and release of benzoic acid from soybean root, which has a positive effect on alleviating allelopathy .

特性

IUPAC Name |

4-(prop-2-enylcarbamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKITGCCWDTUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allylcarbamoyl)benzoic acid | |

CAS RN |

1085698-16-3 |

Source

|

| Record name | 4-[(prop-2-en-1-yl)carbamoyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-(methoxymethyl)-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2826569.png)

![3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2826571.png)

![2-methanesulfonyl-5-methyl-N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2826572.png)

![(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2826574.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2826579.png)

![Methyl 2-(benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]acrylate](/img/structure/B2826584.png)